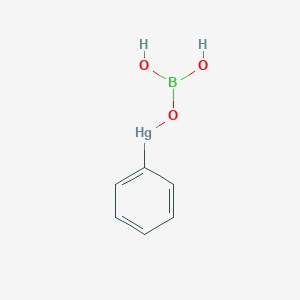

Boronooxy(phenyl)mercury

描述

准备方法

Synthetic Routes and Reaction Conditions: Boronooxy(phenyl)mercury can be synthesized by heating mercuric borate with benzene or by evaporating an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid under vacuum . The reaction conditions typically involve controlled heating and careful handling to avoid decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually produced in solid form, either as colorless, shiny flakes or as a white or slightly yellow crystalline powder .

化学反应分析

Types of Reactions: Boronooxy(phenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other organomercury compounds.

Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as bromine or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various organometallic reagents, including Grignard reagents and organolithium compounds, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercuric acetate, while reduction could produce phenylmercuric chloride .

科学研究应用

Boronooxy(phenyl)mercury has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-mercury bonds.

Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.

作用机制

The mechanism of action of boronooxy(phenyl)mercury involves its interaction with microbial cell membranes, leading to disruption of cellular processes and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and proliferation of the microorganisms . The exact molecular pathways involved in these interactions are still under investigation, but it is known that the mercury atom plays a crucial role in the compound’s antimicrobial activity .

相似化合物的比较

- Phenylmercuric acetate

- Phenylmercuric nitrate

- Dimethylmercury

- Diethylmercury

- Thiomersal

Comparison: Boronooxy(phenyl)mercury is unique among organomercury compounds due to its borate group, which imparts distinct chemical properties and reactivity. Compared to phenylmercuric acetate and phenylmercuric nitrate, this compound is more soluble and less irritant, making it a preferable choice for certain applications . Additionally, its antimicrobial efficacy is comparable to other organomercury compounds, but with potentially lower toxicity and irritation .

生物活性

Boronooxy(phenyl)mercury, a compound with the CAS number 102-98-7, is an organomercury compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the biological mechanisms, toxicity, and applications of this compound, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including heating mercuric borate with benzene or evaporating a solution of phenylmercuric hydroxide and boric acid under vacuum. The compound typically appears as colorless flakes or a white crystalline powder.

The biological activity of this compound primarily arises from its interaction with microbial cell membranes. It disrupts cellular processes by targeting specific enzymes and proteins within microbial cells, inhibiting their function and leading to cell death. This mechanism is particularly relevant in the development of antimicrobial agents.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in various biological studies aimed at developing new antimicrobial agents. Its effectiveness against a range of microorganisms makes it a valuable compound in both research and medical applications.

Toxicity Profile

The toxicity of this compound is a critical aspect of its biological activity. Studies show that it can lead to adverse health effects, particularly in high concentrations. The compound is classified as very toxic if swallowed and can irritate the skin, eyes, and respiratory system .

Table 1: Toxicity Data

| Species | Route | LD50 (mg/kg) | References |

|---|---|---|---|

| Rat | Intraperitoneal | 10 | Swensson, 1952 |

| Mouse | Oral | 70 | Goldberg et al., 1950 |

| Chick | Oral | 60 | Miller et al., 1960 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Toxicological Assessment

A two-year study on rats administered varying doses of this compound revealed significant kidney damage at higher concentrations. The findings indicated that even low levels could lead to bioaccumulation in organs, emphasizing the need for careful handling and application in industrial settings .

Comparison with Similar Compounds

This compound is often compared with other organomercury compounds such as phenylmercuric acetate and phenylmercuric nitrate. Its unique borate group enhances its solubility and reduces irritant properties compared to these compounds.

Table 2: Comparison of Organomercury Compounds

| Compound | Solubility | Irritancy Level | Applications |

|---|---|---|---|

| This compound | High | Low | Antimicrobial agents |

| Phenylmercuric acetate | Moderate | High | Fungicides in agriculture |

| Phenylmercuric nitrate | Low | Moderate | Industrial disinfectants |

属性

IUPAC Name |

boronooxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSPDNLYQTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BHgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-98-7 | |

| Record name | Merfen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。